An In-depth Technical Guide to 3-Isopropoxy-5-(trifluoromethyl)aniline (CAS No. 1280201-29-7)
An In-depth Technical Guide to 3-Isopropoxy-5-(trifluoromethyl)aniline (CAS No. 1280201-29-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
3-Isopropoxy-5-(trifluoromethyl)aniline, identified by the CAS number 1280201-29-7, is a fluorinated aromatic amine that has garnered significant interest in the field of drug discovery and development. Its unique molecular architecture, featuring both an isopropoxy group and a trifluoromethyl moiety on an aniline scaffold, imparts desirable physicochemical properties that are highly sought after in the design of novel therapeutic agents. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile chemical intermediate, with a particular focus on its relevance to the development of next-generation pharmaceuticals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Isopropoxy-5-(trifluoromethyl)aniline is essential for its effective utilization in synthetic chemistry and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1280201-29-7 | [2] |
| Molecular Formula | C₁₀H₁₂F₃NO | [2] |
| Molecular Weight | 219.20 g/mol | [2] |
| Appearance | Not explicitly stated, but related anilines are often colorless to yellow liquids or low-melting solids. | [3] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, acetonitrile, and ether; likely insoluble in water.[4] | |
| Storage Conditions | Store in a dry, well-ventilated place. Keep container tightly closed.[2] |
Synthesis of 3-Isopropoxy-5-(trifluoromethyl)aniline: A Strategic Approach
The synthesis of 3-Isopropoxy-5-(trifluoromethyl)aniline can be strategically achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[5][6] This approach involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would logically proceed from 3-hydroxy-5-(trifluoromethyl)aniline.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion, generated by deprotonating the hydroxyl group of 3-hydroxy-5-(trifluoromethyl)aniline with a suitable base, attacks the isopropyl halide.[1][7]
Caption: Proposed synthetic workflow for 3-Isopropoxy-5-(trifluoromethyl)aniline.
Detailed Experimental Protocol (Hypothetical)
The following is a detailed, self-validating protocol based on the principles of the Williamson ether synthesis.
Materials:
-
3-Hydroxy-5-(trifluoromethyl)aniline
-
2-Bromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxy-5-(trifluoromethyl)aniline (1 equivalent).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: While stirring the suspension, add 2-bromopropane (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 3-Isopropoxy-5-(trifluoromethyl)aniline.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and reagents is crucial as the presence of water can hydrolyze the alkyl halide and quench the phenoxide, reducing the yield.
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing significant side reactions. Stronger bases like sodium hydride could also be used.
-
Excess Alkylating Agent: A slight excess of 2-bromopropane ensures the complete conversion of the starting aminophenol.
-
Polar Aprotic Solvent: DMF is an excellent solvent for SN2 reactions as it solvates the cation of the base, leaving the anion more nucleophilic.[5]
-
Aqueous Work-up and Extraction: This standard procedure effectively separates the organic product from the inorganic salts and the polar solvent.
Applications in Drug Discovery and Development
The trifluoromethyl group is a key pharmacophore in many approved drugs due to its ability to modulate electronic properties, enhance metabolic stability, and increase lipophilicity, which can improve cell membrane permeability.[8] Anilines, in turn, are versatile precursors for a wide range of heterocyclic compounds and are frequently incorporated into the core structures of pharmacologically active molecules.
Role as a Precursor for Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[8] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. Trifluoromethyl-substituted anilines are common building blocks in the synthesis of various kinase inhibitors.[9] While a specific, marketed drug containing the 3-Isopropoxy-5-(trifluoromethyl)aniline moiety has not been identified in the public literature, its structural features make it an attractive starting material for the synthesis of novel kinase inhibitors.
The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase, with various substituents extending into different pockets of the enzyme to enhance potency and selectivity. The aniline nitrogen of 3-Isopropoxy-5-(trifluoromethyl)aniline can be readily functionalized to construct these heterocyclic cores or to serve as a linking point for other pharmacophoric groups.
Caption: General role of the aniline in kinase inhibitor synthesis.
Safety and Handling
As a laboratory chemical, 3-Isopropoxy-5-(trifluoromethyl)aniline should be handled with appropriate safety precautions. While a comprehensive toxicological profile is not available, the safety data sheet for the analogous compound 3-(Trifluoromethyl)aniline indicates that it can be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[10]
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]
-
Avoid breathing vapors or dust.[2]
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and cool place.[2]
Conclusion
3-Isopropoxy-5-(trifluoromethyl)aniline is a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its synthesis, achievable through established methods like the Williamson ether synthesis, provides access to a molecule with a unique combination of functional groups that can impart favorable properties to drug candidates. While its direct incorporation into a marketed drug is not yet prominent in the public domain, its potential as a precursor for novel therapeutics, particularly in the area of kinase inhibitors, is significant. Researchers and scientists in the field of drug development will find this compound to be a valuable tool in their efforts to design and synthesize the next generation of innovative medicines.
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